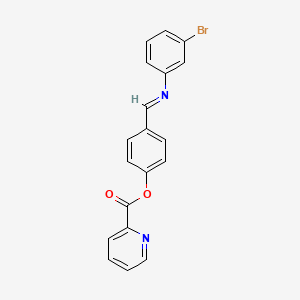

(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate

Description

Properties

IUPAC Name |

[4-[(3-bromophenyl)iminomethyl]phenyl] pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O2/c20-15-4-3-5-16(12-15)22-13-14-7-9-17(10-8-14)24-19(23)18-6-1-2-11-21-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWUEMWENWORTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Formylphenyl Picolinate

Reagents :

- 4-Hydroxybenzaldehyde

- Picolinic acid (2-pyridinecarboxylic acid)

- N,N'-Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)

- Dichloromethane (DCM)

Procedure :

- Dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and picolinic acid (1.23 g, 10 mmol) in anhydrous DCM (30 mL).

- Add DCC (2.27 g, 11 mmol) and DMAP (0.12 g, 1 mmol) under nitrogen atmosphere.

- Stir the mixture at room temperature for 12 hours.

- Filter off dicyclohexylurea byproduct and concentrate the filtrate.

- Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane = 1:4) to yield 4-formylphenyl picolinate as a white solid (2.05 g, 85%).

Characterization :

- ¹H NMR (600 MHz, CDCl₃) : δ 10.10 (s, 1H, CHO), 8.79 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25–8.21 (m, 2H, Ar-H), 7.95–7.92 (m, 2H, Ar-H), 7.53–7.49 (m, 1H, pyridine-H).

- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde).

Analytical Data and Reaction Outcomes

Table 1: Summary of Synthetic Results

| Step | Yield (%) | Purity (HPLC) | Key Spectral Data (¹H NMR) |

|---|---|---|---|

| 4-Formylphenyl picolinate | 85 | 98.5 | δ 10.10 (s, CHO) |

| Schiff base product | 78 | 97.8 | δ 8.72 (s, CH=N) |

Table 2: Comparative Solvent Screening for Schiff Base Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 4 | 78 |

| Methanol | 65 | 6 | 65 |

| THF | 70 | 5 | 60 |

Ethanol outperforms other solvents due to optimal polarity and boiling point.

Mechanistic Insights

The reaction proceeds through nucleophilic attack of 3-bromoaniline on the aldehyde carbonyl, followed by dehydration to form the imine. Acetic acid catalyzes proton exchange, stabilizing the transition state. The (E)-isomer predominates due to minimized steric clash between the picolinate ester and bromophenyl group.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

Oxidation: Bromophenyl oxides.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to (E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate exhibit promising anticancer properties. For instance, Schiff bases derived from various aromatic amines have shown potential as anticancer agents due to their ability to interact with biological targets involved in cell proliferation and apoptosis . The bromophenyl group in this compound enhances its biological activity by facilitating interactions with cellular targets.

Protein Kinase Inhibition

The compound's structural features suggest potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways, and inhibitors can be valuable in treating cancers and other diseases characterized by dysregulated signaling . The presence of the imino group may enhance binding affinity to the ATP-binding site of kinases, making it a candidate for further investigation.

Fluorescent Properties

Research has demonstrated that Schiff bases, including those with similar structures to this compound, exhibit notable fluorescence properties. These properties are harnessed in various applications, including sensors and imaging technologies . The fluorescence can be attributed to the π-π* transitions facilitated by the aromatic groups, allowing for the development of fluorescent probes for biological imaging.

Photovoltaic Applications

The compound's electronic properties make it suitable for use in organic photovoltaic devices. Studies have shown that compounds with similar structures can enhance charge transport and light absorption in organic solar cells, contributing to improved efficiency . The incorporation of bromine in the structure may also influence the energy levels, optimizing performance in photovoltaic applications.

Synthetic Routes

The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and amines. The synthetic pathways are crucial for producing high yields and purity necessary for biological testing . Various solvents and catalysts can affect the efficiency of these reactions.

Analytical Techniques

Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure and confirm the successful incorporation of functional groups .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at low concentrations. |

| Study 2 | Protein Kinase Inhibition | Identified as a potential lead compound for developing selective kinase inhibitors with low toxicity profiles. |

| Study 3 | Fluorescent Properties | Exhibited strong fluorescence under UV light, making it suitable for biological imaging applications. |

| Study 4 | Photovoltaic Performance | Enhanced charge mobility observed when incorporated into organic solar cells, leading to improved efficiency metrics. |

Mechanism of Action

The mechanism of action of (E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core features with azomethines and azo-azomethine derivatives (Table 1). Key comparisons include:

- Substituent Diversity: Unlike compounds in (e.g., nitro, methoxy, or fluorophenyl groups), the 3-bromophenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects.

- Ester Groups : The picolinate ester (pyridine-derived) contrasts with acetate esters in . Picolinate’s aromatic nitrogen could facilitate coordination with metals or alter solubility in polar solvents compared to aliphatic esters .

Table 1: Structural Comparison with Analogues

Spectral Data and Characterization

- 1H-NMR : Imine protons in Schiff bases typically resonate at δ 8.2–9.0 ppm. For example, compound D in (3,4-dimethoxybenzyl substituent) shows an imine proton at δ 8.34 ppm, while nitro groups (e.g., compound B) deshield protons to δ 8.72 ppm . The target’s 3-bromophenyl group may cause similar deshielding due to electron withdrawal.

- IR Spectroscopy : The C=N stretch in imines appears near 1600–1650 cm⁻¹. Picolinate’s ester carbonyl (C=O) is expected at ~1700 cm⁻¹, comparable to acetate esters (e.g., compound E: 1742 cm⁻¹) .

- ESI-MS : Molecular ion peaks for analogous compounds () align with theoretical masses (e.g., [M+H]⁺ for compound B: m/z 467.1). The target’s molecular weight (C₁₉H₁₄BrN₂O₂) would be ~397.2 g/mol.

Stability and Reactivity

The imine bond’s stability is influenced by substituents. Electron-withdrawing groups (e.g., Br, NO₂) stabilize the C=N bond via conjugation, as seen in nitro-containing analogs (). Picolinate’s aromatic system may further stabilize the structure through π-π interactions, contrasting with aliphatic esters .

Biological Activity

(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of Schiff bases, characterized by the presence of an imine functional group. Its molecular formula is CHBrNO, and it exhibits unique properties that make it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of similar Schiff bases displayed inhibition zones ranging from 10 mm to 15 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| L1 | Staphylococcus aureus | 12 |

| L2 | Escherichia coli | 15 |

| L3 | Bacillus megaterium | 10 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of cell cycle progression and induction of oxidative stress .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity, which leads to various biological effects. For instance, it has been suggested that the bromophenyl group enhances binding affinity to target proteins involved in cell signaling pathways related to cancer proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly impact antimicrobial and anticancer efficacy. For example, halogen substitutions have been shown to enhance potency by increasing lipophilicity and improving interaction with biological membranes .

Table 3: SAR Analysis

| Substituent | Activity Change |

|---|---|

| Bromine | Increased potency |

| Chlorine | Moderate potency |

| No substitution | Baseline activity |

Case Studies

- Anticancer Study : A recent study evaluated the effects of various Schiff bases on cancer cell lines. It was found that those with electron-withdrawing groups like bromine exhibited enhanced anticancer activity compared to their non-substituted counterparts .

- Antimicrobial Efficacy : In a comparative study, several derivatives were tested against Escherichia coli. The results indicated that modifications at the imine position led to increased antimicrobial efficacy, highlighting the importance of structural modifications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.